6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
CAS No.:
Cat. No.: VC17449971
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine -](/images/structure/VC17449971.png)
Specification
Molecular Formula | C8H9ClN2 |
---|---|
Molecular Weight | 168.62 g/mol |
IUPAC Name | 6-chloro-1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C8H9ClN2/c1-11-3-2-6-5-10-8(9)4-7(6)11/h4-5H,2-3H2,1H3 |
Standard InChI Key | VKFJQPYAZVMXBZ-UHFFFAOYSA-N |
Canonical SMILES | CN1CCC2=CN=C(C=C21)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure consists of a pyrrolo[3,2-c]pyridine system, where a pyrrole ring is fused to a pyridine moiety at the 3,2-c positions. Key substituents include:
-
Chlorine at the 6-position, enhancing electrophilic reactivity and binding affinity.
-
Methyl group at the 1-position, improving metabolic stability and modulating steric interactions .
The molecular formula is C<sub>8</sub>H<sub>9</sub>ClN<sub>2</sub>, with a molecular weight of 169.61 g/mol. Its planar bicyclic system enables π-stacking interactions with kinase ATP-binding sites, as confirmed by X-ray crystallography .
Spectroscopic and Physicochemical Properties
While explicit spectroscopic data (e.g., NMR, IR) are not provided in the cited sources, the compound’s solubility and stability profiles are inferred from structural analogs:
-
LogP: Estimated ~2.1 (moderate lipophilicity).
-
Stability: Susceptible to oxidation at the C2–C3 double bond in unsubstituted derivatives, mitigated by N-methylation .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 6-chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives employs palladium-mediated cross-coupling and cyclization strategies. A representative pathway involves:
-
Sonogashira Coupling: Reaction of 4-amino-2-bromo-5-iodopyridine (9) with an alkyne (10) to form intermediate 11.
-
Domino Cyclization: Base-catalyzed ring closure to construct the pyrrolopyridine core.
-
Palladium-Mediated Substitution: Introduction of a C-6 aniline group via Buchwald-Hartwig amination .
Scheme 1: Simplified Synthetic Pathway
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Sonogashira Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI, DIEA, THF | 65–78 |
2 | Cyclization | K<sub>2</sub>CO<sub>3</sub>, MeOH, reflux | 70–85 |
3 | C-6 Substitution | Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, dioxane | 55–68 |
Structural Modifications
Optimization efforts focused on:
-
N-1 Substitution: Introduction of a tert-butoxycarbonyl (Boc) group to enhance solubility and metabolic stability.
-
C-2 Functionalization: Pyrazole or oxazole moieties to improve kinase selectivity and reduce oxidation susceptibility .
Biological Activity and Mechanism of Action
MPS1 Kinase Inhibition
MPS1, a serine/threonine kinase critical for spindle assembly checkpoint (SAC) signaling, is a validated oncology target. The compound inhibits MPS1 via:
-
ATP-Binding Site Interaction: Hydrogen bonding between the pyrrolopyridine nitrogen and Gly605 backbone.
-
Activation Loop Stabilization: Induction of an inactive kinase conformation, occluding ATP and substrate binding .
Table 2: Biochemical and Cellular Potency
Compound | MPS1 IC<sub>50</sub> (μM) | HCT116 GI<sub>50</sub> (μM) | Selectivity (CDK2 IC<sub>50</sub>, μM) |
---|---|---|---|
8 | 0.025 | 0.55 | 0.043 |
29 | 0.12 | 1.2 | >10 |
65 | 0.004 | 0.16 | >100 |
Selectivity Profiling
Kinome-wide screening (468 kinases) revealed >100-fold selectivity for MPS1 over Aurora A/B, CDK2, and PLK1, minimizing off-target toxicity .
Pharmacokinetic and Preclinical Profiles
In Vitro ADME Properties
Table 3: Metabolic Stability and Permeability
Parameter | Mouse Liver Microsomes (% Turnover) | Caco-2 P<sub>app</sub> (×10<sup>−6</sup> cm/s) |
---|---|---|
8 | 99 | 4.2 |
29 | 72 | 8.7 |
65 | 45 | 12.4 |
In Vivo Pharmacokinetics
Table 4: Rodent PK Parameters for Compound 65
Species | t<sub>1/2</sub> (h) | Cl (mL/min/kg) | V<sub>d</sub> (L/kg) | F (%) |
---|---|---|---|---|
Mouse | 4.2 | 23.8 | 2.3 | 83 |
Rat | 3.1 | 7.04 | 1.75 | 32 |
Oral bioavailability exceeding 80% in mice supports its utility for in vivo studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume